1,4-Dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid
Description
1,4-Dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid is a halogenated pyridine derivative characterized by its unique substitution pattern. The compound features two iodine atoms at the 3- and 5-positions of the pyridine ring, a ketone group at position 4, and two carboxylic acid groups at positions 2 and 4. Notably, the iodine substituents enhance molecular weight and polarizability, making it a candidate for heavy-atom derivatization in crystallography .
Properties
IUPAC Name |
3,5-diiodo-4-oxo-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I2NO5/c8-1-3(6(12)13)10-4(7(14)15)2(9)5(1)11/h(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICYCRHINUFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)I)C(=O)O)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995782 | |
| Record name | 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74263-51-7 | |
| Record name | 1,4-Dihydro-3,5-diiodo-4-oxo-2,6-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74263-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074263517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,4-dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid typically involves the iodination of a pyridine derivative followed by oxidation and carboxylation reactions. One common synthetic route includes:
Oxidation: Conversion of the intermediate compound to introduce the oxo group at position 4.
Carboxylation: Introduction of carboxylic acid groups at positions 2 and 6 through reactions with carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
General Reactivity of Pyridine Dicarboxylic Acid Derivatives
Pyridine-2,6-dicarboxylic acid derivatives exhibit reactivity at three key sites:
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Carboxylic acid groups (esterification, amidation, decarboxylation).
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Oxo group (reduction, nucleophilic addition).
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Halogen substituents (substitution, coupling reactions).
For the iodinated derivative, the presence of iodine at positions 3 and 5 enhances electrophilic substitution potential due to iodine’s electron-withdrawing effects .
Synthetic Pathways for Analogous Compounds
A novel one-pot synthesis for 4-substituted pyridine-2,6-dicarboxylic acid derivatives involves reacting pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst, followed by treatment with ammonium acetate under mild conditions . While this method focuses on non-iodinated derivatives, analogous halogenation reactions (e.g., iodination via electrophilic substitution) could theoretically introduce iodine substituents.
Carboxylic Acid Reactivity
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form diesters .
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Amidation : Forms diamides with amines (e.g., NH₃, alkylamines) via coupling agents like DCC .
Oxo Group Reactivity
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Reduction : The 4-oxo group can be reduced to hydroxyl or methylene groups using agents like NaBH₄ or LiAlH₄ .
Iodine Substitution
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Nucleophilic displacement : Iodine atoms may undergo substitution with nucleophiles (e.g., –OH, –NH₂) under SNAr conditions .
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Cross-coupling : Suzuki-Miyaura coupling could replace iodine with aryl/vinyl groups using Pd catalysts .
Challenges and Research Gaps
No direct experimental data for 1,4-dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid was identified in the search results. Key unknowns include:
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Stability under acidic/basic conditions.
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Photoreactivity of iodine substituents.
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Biological activity (e.g., enzyme inhibition, cytotoxicity).
Recommended Research Directions
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Halogenation Studies : Optimize iodination conditions for regioselectivity.
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Catalytic Functionalization : Explore Pd-catalyzed cross-coupling reactions.
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Thermal Analysis : Assess decarboxylation pathways under varying temperatures.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity :
- Anticancer Potential :
- Antioxidant Properties :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Science
- Polymer Synthesis :
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,4-dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atoms and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Calculated based on atomic composition.
Physicochemical Properties
Table 2: Key Property Comparison
*Estimated based on analogous pyridine dicarboxylic acids.
Biological Activity
1,4-Dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid (commonly referred to as diiodo pyridine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C7H3I2NO5
- Molar Mass : 434.91 g/mol
- CAS Number : 74263-51-7
- EINECS Number : 277-795-8
Antimicrobial Properties
Research has indicated that 1,4-Dihydro-3,5-diiodo-4-oxopyridine exhibits notable antimicrobial activity. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study published in Journal of Medicinal Chemistry reported that treatment with diiodo pyridine led to a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| PC-3 | 20 | ROS generation |
Antioxidant Activity
1,4-Dihydro-3,5-diiodo-4-oxopyridine has been evaluated for its antioxidant properties. A study found that it significantly reduced oxidative stress markers in cellular models. The compound's ability to scavenge free radicals was quantified using the DPPH assay, showing an IC50 value of 50 µg/mL .
The biological activities of diiodo pyridine can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It may act on specific receptors involved in apoptosis and inflammation.
- Oxidative Stress Modulation : By scavenging free radicals, it helps mitigate oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of diiodo pyridine against bacterial infections, patients treated with the compound showed a significant reduction in infection rates compared to the control group. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .
Case Study 2: Cancer Treatment
A preclinical study involving animal models demonstrated that diiodo pyridine significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a marked increase in apoptosis within tumor tissues as evidenced by histological analysis .
Q & A
Q. What synthetic routes are recommended for synthesizing 1,4-Dihydro-3,5-diiodo-4-oxopyridine-2,6-dicarboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via modifications of the Hantzsch reaction, a classical method for 1,4-dihydropyridines (DHPs). For example, DHPs are typically prepared by cyclocondensation of aldehydes, β-keto esters, and ammonium acetate in polar solvents like ethanol or water . To introduce iodine substituents, post-synthetic iodination using electrophilic iodine sources (e.g., I₂ with HNO₃ or KI/Oxone) may be required, as seen in iodinated aromatic analogs . Optimization should focus on solvent choice (e.g., aqueous systems for greener synthesis ), temperature control (60–80°C), and stoichiometric ratios of iodinating agents.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography is the gold standard for resolving tautomeric forms and confirming substituent positions, as demonstrated for structurally related DHPs .
- ¹H/¹³C NMR can identify the 1,4-dihydropyridine ring protons (δ 4.5–5.5 ppm for NH and CH groups) and iodinated aromatic protons (downfield shifts due to heavy atom effects) .
- IR spectroscopy detects carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups from potential tautomers .
Q. What are the key considerations for handling and storing this compound to ensure stability?
Based on safety data for analogous iodinated DHPs:
Q. What common impurities arise during synthesis, and how are they characterized?
Impurities include unreacted starting materials (e.g., iodinated aldehydes) and side products from over-iodination. These can be identified via:
- HPLC-MS for molecular weight confirmation.
- TLC with iodine vapor visualization for iodinated intermediates .
- Elemental analysis to verify stoichiometry of iodine substituents .
Q. How does the presence of the oxo group influence the compound’s reactivity and stability?
The 4-oxo group promotes keto-enol tautomerism, which can be monitored via:
- pH-dependent NMR studies to observe proton exchange .
- DFT calculations to predict tautomer stability .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies may arise from dynamic tautomerism or crystal packing effects. Strategies include:
- Variable-temperature NMR to slow proton exchange and resolve tautomers .
- Single-crystal X-ray diffraction to compare experimental and computed geometries .
- Solid-state IR/Raman spectroscopy to correlate vibrational modes with computational models .
Q. What methodologies optimize iodination efficiency while minimizing side reactions?
- Electrophilic iodination : Use I₂ with HNO₃ in acetic acid for regioselective substitution, as seen in iodophenol derivatives .
- Microwave-assisted synthesis reduces reaction time and improves yield for halogenated DHPs .
- Protection/deprotection strategies for sensitive functional groups (e.g., methyl esters) during iodination .
Q. How can computational chemistry predict biological activity and reactivity?
- Molecular docking to model interactions with biological targets (e.g., calcium channels, common for DHPs) .
- QSAR studies using electronic parameters (e.g., Hammett constants for iodine substituents) to correlate structure with vasodilatory activity .
Q. What experimental designs assess the compound’s potential biological activity?
- In vitro assays : Calcium channel blockade in vascular smooth muscle cells, measured via patch-clamp electrophysiology .
- Antioxidant activity : DPPH radical scavenging assays, leveraging the redox-active dihydropyridine ring .
- Cytotoxicity screening against cancer cell lines (e.g., MTT assays) to evaluate therapeutic potential .
Q. How can literature discrepancies in synthetic yields and mechanisms be addressed?
- Systematic reproducibility studies : Vary solvent, catalyst, and iodine source while tracking yield via HPLC .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-ammonium acetate) to trace cyclocondensation pathways .
- Meta-analysis of published data to identify trends in optimal conditions (e.g., aqueous vs. organic solvents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
